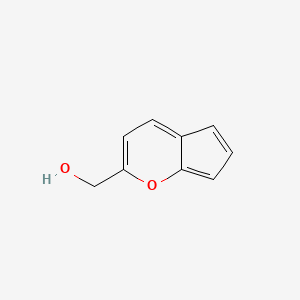![molecular formula C8H11NO3 B1171060 (3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one CAS No. 183386-20-1](/img/structure/B1171060.png)
(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one is a complex organic compound characterized by its unique furo[3,4-d][1,2]oxazole ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and the use of advanced catalytic systems are employed to achieve high yields and purity.
化学反应分析
Types of Reactions
(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Furo[3,4-d][1,2]oxazole derivatives: Compounds with similar ring structures but different substituents.
Isopropyl-substituted heterocycles: Molecules with isopropyl groups attached to different heterocyclic cores.
Uniqueness
(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
183386-20-1 |
|---|---|
分子式 |
C8H11NO3 |
分子量 |
0 |
同义词 |
Furo[3,4-d]isoxazol-4(3aH)-one, 6,6a-dihydro-3-(1-methylethyl)-, cis- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




